![molecular formula C24H17ClFN3 B2719147 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-33-9](/img/structure/B2719147.png)
3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline core, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
Quinolines, including the compound you mentioned, are bicyclic structures containing a benzene ring fused to a pyridine ring . The exact structure of “3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” would require more specific information or computational chemistry tools to determine.Chemical Reactions Analysis
The reactivity of quinoline derivatives can vary greatly depending on the substitutions on the heterocyclic pyridine ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research on similar quinoline derivatives has shown that they possess unique structural and optical properties, making them suitable for applications in thin films and photovoltaic devices. These compounds, when deposited as thin films, exhibit polycrystallinity and disperse into nanocrystallites within an amorphous matrix. Spectral measurements indicate no significant change in chemical bonds post-deposition, suggesting stability and potential for various optoelectronic applications. The absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength of these derivatives have been thoroughly investigated, offering insights into their potential utility in electronic and photonic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Electronic Applications
Quinoline derivatives exhibit promising photovoltaic properties. For instance, thin films of specific derivatives show rectification behavior and photovoltaic properties in dark and under illumination conditions, highlighting their potential in heterojunction diode and solar cell applications. The presence of substitution groups, such as chlorophenyl, improves diode parameters, indicating the importance of molecular modification for enhanced device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence-Based Sensing
Quinoline derivatives are also explored for their use in fluorescence-based sensing. Their high fluorescence quantum yield and potential for modifications make them excellent candidates for the construction of fluorescent molecular sensors. These sensors can detect various chemical analytes, showcasing the versatility of quinoline derivatives in biochemical and medical research (Rurack et al., 2002).
Molecular Electronics
Moreover, these compounds have been studied for their electron transport and electroluminescent properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Their amorphous nature, along with high glass-transition temperatures, facilitates their use as effective electron-transport materials, enhancing the performance of OLEDs and potentially leading to the development of more efficient and durable organic electronic components (Huang et al., 2006).
Safety and Hazards
Direcciones Futuras
The future directions in the field of quinoline research involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of novel dual- or multi-target antidepressants is also a significant area of study .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-2-15-3-12-22-20(13-15)24-21(14-27-22)23(16-4-6-17(25)7-5-16)28-29(24)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLGWXGIABNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
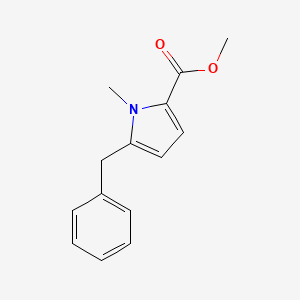

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)
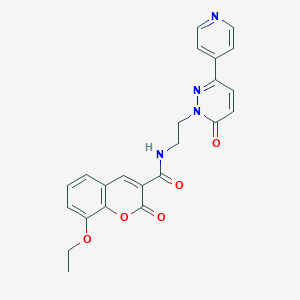
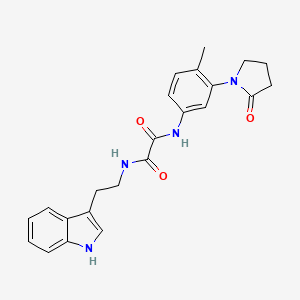
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)
![2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2719082.png)
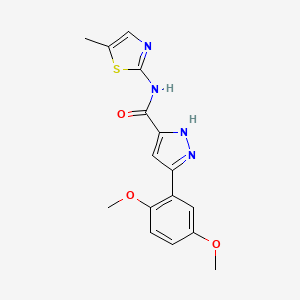
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)
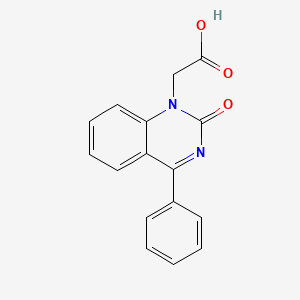
![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)